D-erythro-Sphingosine-1-phosphate

概要

説明

スフィンゴシン1-リン酸は、さまざまな生物学的プロセスにおいて重要な役割を果たす生物活性リゾホスホ脂質です。これは、免疫細胞の遊走、血管の発達、神経発生の調節に関与するシグナル伝達分子です。 スフィンゴシン1-リン酸は、スフィンゴシンから形成されます。スフィンゴシンは、細胞膜スフィンゴ脂質の成分であるセラミドの加水分解から生じます .

準備方法

合成経路と反応条件

スフィンゴシン1-リン酸は、スフィンゴシンキナーゼによって触媒されるリン酸化反応によって、スフィンゴシンから合成されます。このリン酸化に関与する主なアイソザイムには、スフィンゴシンキナーゼ1とスフィンゴシンキナーゼ2の2つがあります。 この反応は通常、リン酸供与体としてアデノシン三リン酸(ATP)の存在下で行われます .

工業生産方法

スフィンゴシン1-リン酸の工業生産には、天然資源からのスフィンゴシンの抽出、続いてそのリン酸化が含まれます。このプロセスでは、高収率と高純度を確保するために、反応条件を厳密に管理する必要があります。 スフィンゴシン1-リン酸の定量と精製には、質量分析法と組み合わせた液体クロマトグラフィーなどの高度な技術が使用されます .

化学反応の分析

Catabolism of D-erythro-Sphingosine-1-Phosphate

- D-erythro-Sphingosine-1-phosphate is cleaved irreversibly in the endoplasmic reticulum by sphingosine-1-phosphate lyase, which requires pyridoxal 5’-phosphate as a cofactor [9, 11, 13].

- Sphingosine-1-phosphate lyase catalyzes the retro-aldol-like cleavage of sphingosine-1-phosphate to yield trans-2-hexadecenal and ethanolamine phosphate [9, 11].

- Trans-2-hexadecenal can enter the β-oxidation pathway or be reduced to a long-chain alcohol and converted into palmitoyl-CoA for incorporation into glycerolipids .

- Ethanolamine phosphate can be utilized for the biosynthesis of phosphatidylethanolamine .

Reactions with G Protein-Coupled Receptors (GPCRs)

Sphingosine-1-phosphate that is transported out of the cell can bind to G protein-coupled receptors (GPCRs) on cell surfaces, which triggers a cascade of downstream signaling pathways [4, 11, 15]. There are five GPCRs designated S1PR1 to S1PR5 [2, 4]. Activation of these receptors leads to diverse cellular responses .

Intracellular Targets

D-erythro-Sphingosine-1-phosphate can act directly on intracellular targets to mediate or coordinate cellular metabolism. It can affect intracellular calcium fluxes and bind to phosphatidylinositol monophosphates, targeting them to intracellular membranes [4, 8, 12, 14]. In the nucleus, it delays senescence of cells, probably by binding to telomerase reverse transcriptase (hTERT) to promote telomere maintenance .

Other Reactions

D-erythro-Sphingosine-1-phosphate is involved in the activation of mitogen-activated protein kinases (MAPK) in vascular smooth muscle cells (VSMC) . It can activate MEK1/2 and ERK1/2 through a Gαi mediated, ras-dependent mechanism . Sphingosine-1-phosphate binds directly to hemoglobin (Hb), which promotes deoxy-Hb anchoring to the membrane and promotes erythrocyte glycolysis .

科学的研究の応用

Immunological Applications

S1P is integral in immune cell trafficking and function. It regulates the migration of lymphocytes and other immune cells through its interaction with S1P receptors (S1PRs).

Case Study: S1P in Inflammation

Research has demonstrated that S1P signaling can modulate inflammatory responses. In a study involving cystic fibrosis (CF) models, administration of D-erythro-Sphingosine showed a significant reduction in inflammation and improved immune responses against fungal infections, suggesting its potential as an anti-inflammatory agent in chronic diseases .

| Study | Findings |

|---|---|

| Cystic Fibrosis Model | Improved immune response and reduced inflammation with D-erythro-Sphingosine administration . |

Oncology Applications

S1P has been implicated in cancer biology, particularly in tumor progression and metastasis. It influences tumor microenvironment dynamics and can promote angiogenesis.

Case Study: S1P and Tumor Growth

In various cancer models, S1P has been shown to enhance tumor growth by promoting angiogenesis and facilitating cancer cell migration. Studies indicate that targeting S1P signaling pathways could inhibit tumor growth and metastasis .

| Cancer Type | Effect of S1P |

|---|---|

| Breast Cancer | Promotes angiogenesis and metastasis . |

| Lung Cancer | Enhances tumor growth through S1PR activation . |

Neurological Applications

S1P is crucial for neuronal development and function. It plays a role in neuroprotection and neuroinflammation.

Case Study: S1P in Pain Regulation

Recent research has introduced photoswitchable analogs of S1P, termed PhotoS1P, which allow for precise control over S1P signaling in vivo. This innovation has been utilized to study pain hypersensitivity mechanisms, demonstrating that modulation of S1P levels can effectively alter pain responses .

| Application | Mechanism |

|---|---|

| Pain Management | Optical control of S1P signaling reduces pain hypersensitivity . |

Antifungal Applications

D-erythro-Sphingosine has shown antifungal properties, particularly against pathogens like Aspergillus species.

Case Study: Antifungal Activity

In vitro studies have confirmed that D-erythro-Sphingosine exhibits strong fungistatic effects, inhibiting fungal growth effectively. This suggests its potential as a therapeutic agent for treating fungal infections in immunocompromised patients .

| Fungal Pathogen | Effect of D-erythro-Sphingosine |

|---|---|

| Aspergillus spp. | Strong fungistatic effect observed . |

Cardiovascular Applications

S1P is involved in cardiovascular health by regulating endothelial cell function and vascular integrity.

Case Study: Vascular Protection

Studies have indicated that S1P signaling enhances endothelial barrier function, which is crucial for maintaining vascular integrity during inflammatory responses. This property makes it a candidate for therapeutic interventions in cardiovascular diseases .

作用機序

スフィンゴシン1-リン酸は、スフィンゴシン1-リン酸受容体として知られる特定のGタンパク質共役受容体に結合することによって、その効果を発揮します。5つの既知の受容体(S1PR1からS1PR5)があり、それぞれ組織分布と機能が異なります。これらの受容体に結合すると、スフィンゴシン1-リン酸は、ホスホイノシチド3-キナーゼ(PI3K)、ミトゲン活性化プロテインキナーゼ(MAPK)、プロテインキナーゼC(PKC)を含むさまざまな細胞内シグナル伝達経路を活性化します。 これらの経路は、細胞増殖、遊走、生存などのプロセスを調節します .

類似化合物の比較

スフィンゴシン1-リン酸は、セラミドなどの他の生物活性スフィンゴ脂質と頻繁に比較されます。

セラミド: スフィンゴシン1-リン酸とは異なり、セラミドは細胞アポトーシスを促進し、ストレス応答に関与しています。

スフィンゴシン: スフィンゴシンは、スフィンゴシン1-リン酸の前駆体であり、スフィンゴシン1-リン酸とは異なるシグナル伝達役割を持ち、多くの場合、スフィンゴシン1-リン酸と対照的です。

フィンゴリモッド(F1P): フィンゴリモッドは、多発性硬化症の薬として使用される、スフィンゴシン1-リン酸の合成アナログです。

スフィンゴシン1-リン酸は、細胞内セカンドメッセンジャーとGタンパク質共役受容体の細胞外リガンドの両方の役割を果たすため、さまざまな生理学的および病理学的プロセスにおいて、汎用性があり重要な分子です .

類似化合物との比較

Sphingosine 1-phosphate is often compared with other bioactive sphingolipids, such as:

Ceramide: Unlike sphingosine 1-phosphate, ceramide promotes cell apoptosis and is involved in stress responses.

Sphingosine: Sphingosine is the precursor of sphingosine 1-phosphate and has distinct signaling roles, often opposing those of sphingosine 1-phosphate.

Fingolimod (F1P): Fingolimod is a synthetic analog of sphingosine 1-phosphate used as a drug for multiple sclerosis.

Sphingosine 1-phosphate is unique due to its dual role as an intracellular second messenger and an extracellular ligand for G protein-coupled receptors, making it a versatile and critical molecule in various physiological and pathological processes .

生物活性

D-erythro-Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in various biological processes, including cell signaling, immune response, and vascular biology. This article delves into the biological activity of S1P, highlighting its mechanisms of action, physiological roles, and implications in health and disease.

Overview of this compound

S1P is synthesized from sphingosine by sphingosine kinases (Sphk1 and Sphk2) and is involved in multiple cellular functions through its interactions with specific receptors (S1PRs) and intracellular targets. It is known to influence processes such as:

- Cell proliferation and survival

- Calcium mobilization

- Cell migration and motility

- Angiogenesis

S1P exerts its effects through two primary mechanisms: extracellular signaling via S1P receptors and intracellular signaling .

Extracellular Signaling

S1P acts as an agonist for five known G-protein-coupled receptors (S1PR1–5), which mediate various cellular responses:

- S1PR1 : Promotes endothelial cell migration and vascular permeability.

- S1PR2 : Inhibits cell proliferation and promotes apoptosis.

- S1PR3 : Involved in smooth muscle contraction and cell migration.

- S1PR4 : Regulates lymphocyte trafficking.

- S1PR5 : Modulates neuronal functions.

Intracellular Signaling

Intracellularly, S1P can interact with various proteins, including peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation . It also activates phospholipase D, leading to the production of diacylglycerol (DAG) and subsequent signaling pathways that promote cell growth and survival .

Antimicrobial Activity

Recent studies have highlighted the role of S1P in enhancing antimicrobial responses. For instance, S1P has been shown to induce antimicrobial activity in macrophages against pathogens like Mycobacterium tuberculosis. This effect is mediated through the activation of phospholipase D, which aids in the acidification of phagosomes containing bacteria .

Erythrocyte Physiology

S1P is highly enriched in erythrocytes and plays a significant role in oxygen delivery. Elevated levels of S1P enhance glycolysis within red blood cells (RBCs), promoting the release of oxygen from hemoglobin under hypoxic conditions. This mechanism has potential therapeutic implications for conditions associated with tissue hypoxia .

Case Studies

Several case studies have demonstrated the biological significance of S1P:

- A study indicated that S1P treatment improved endothelial barrier function in vitro, suggesting its potential use in treating vascular diseases .

- Another investigation found that S1P levels correlate with the severity of inflammatory diseases, highlighting its role as a biomarker for conditions like atherosclerosis .

Data Table: Biological Functions of this compound

| Biological Function | Mechanism | Implications |

|---|---|---|

| Cell Proliferation | Activation of S1PRs | Cancer progression |

| Immune Response | Modulation of lymphocyte trafficking | Autoimmune diseases |

| Angiogenesis | Endothelial cell migration | Tissue repair |

| Antimicrobial Activity | Activation of macrophages | Infection control |

| Erythrocyte Glycolysis | Enhanced glycolytic enzyme release | Improved oxygen delivery |

特性

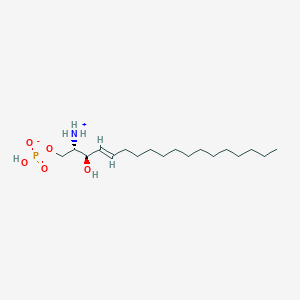

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037166 | |

| Record name | Sphingosine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphingosine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26993-30-6 | |

| Record name | Sphingosine-1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphingosine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphingosine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphingosine 1-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPHINGOSINE 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphingosine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S1P interact with its target receptors?

A1: S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors, termed S1P1-5. [] These receptors are differentially expressed across various cell types, contributing to the diverse biological actions of S1P.

Q2: What are the downstream effects of S1P binding to S1P1 receptors?

A2: Activation of S1P1 by S1P triggers various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cell proliferation, migration, and survival. [] This interaction is particularly important in vascular biology and immunology. []

Q3: Can S1P signaling be modulated?

A3: Yes, S1P signaling can be modulated using specific agonists and antagonists that target its receptors. For instance, FTY720 (fingolimod) is an S1P receptor modulator used to treat relapsing-remitting multiple sclerosis. []

Q4: Does S1P have intracellular targets?

A4: Yes, aside from its extracellular action through S1P receptors, S1P can also act intracellularly. For example, it has been shown to bind to histone deacetylases HDAC1/2, influencing gene expression and cell responses. []

Q5: What is the role of sphingosine kinases in S1P signaling?

A5: Sphingosine kinases (SphKs), specifically SphK1 and SphK2, are crucial for S1P production. SphK1 is often overexpressed in various cancer cells, suggesting its potential as a therapeutic target. [, ]

Q6: What is the molecular formula and weight of S1P?

A6: The molecular formula of S1P is C18H38NO5P, and its molecular weight is 379.47 g/mol. [Not explicitly stated in the provided text, but commonly known].

Q7: Are there any spectroscopic data available for S1P?

A7: Spectroscopic data like NMR and mass spectrometry are routinely employed to characterize and quantify S1P. One study employed UHPLC-MS/MS to determine the profile of ceramides, sphingosine, and S1P in a xenograft mouse model. []

Q8: Is there information available regarding S1P's material compatibility and stability under various conditions?

A8: The provided research papers primarily focus on the biological aspects of S1P, and do not delve into its material compatibility or stability under various conditions outside of biological contexts.

Q9: Does S1P itself have catalytic properties?

A9: S1P is a signaling lipid and does not possess inherent catalytic properties. Instead, it functions as a ligand, binding to and activating its receptors to exert its biological effects.

Q10: Have computational methods been used to study S1P?

A10: Yes, computational methods like homology modeling have been utilized to study S1P. One study employed a homology model of SphK1, trained on a library of inhibitors, to predict the activity of more potent inhibitors. []

Q11: How do structural modifications of S1P affect its activity?

A11: Modifications to the S1P structure can significantly impact its activity, potency, and selectivity toward different S1P receptors. For instance, FTY720, a synthetic S1P analog, exhibits distinct pharmacological properties compared to natural S1P. []

Q12: What are the challenges in formulating S1P for therapeutic use?

A12: As a lipid molecule, S1P can be challenging to formulate for therapeutic use due to its inherent properties like low solubility and potential for degradation. Further research is needed to develop stable formulations of S1P with improved bioavailability.

Q13: What is known about the ADME of S1P?

A13: Research suggests that S1P is rapidly metabolized. It is phosphorylated by sphingosine kinase and dephosphorylated by specific phosphatases, regulating its levels and ultimately its activity. [Not explicitly stated, but implied throughout the provided text]

Q14: What in vitro models are used to study S1P?

A14: Researchers use various in vitro models, including cultured human endothelial cells, to study the effects of S1P on cell proliferation, migration, and signaling pathways. []

Q15: What animal models are used to investigate S1P?

A15: Mice models are commonly employed to study the role of S1P in various physiological and pathological processes. For instance, researchers have used mice to investigate the impact of S1P on allergic responses and asthma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。